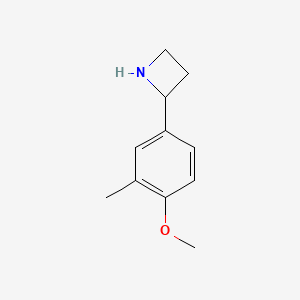

2-(4-Methoxy-3-methylphenyl)azetidine

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-(4-methoxy-3-methylphenyl)azetidine |

InChI |

InChI=1S/C11H15NO/c1-8-7-9(10-5-6-12-10)3-4-11(8)13-2/h3-4,7,10,12H,5-6H2,1-2H3 |

InChI Key |

PEFZEHKWBYQCJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCN2)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Azetidine Precursors

One of the most straightforward methods involves the reaction of 2-haloazetidines with substituted phenyl nucleophiles or the reaction of azetidine with substituted benzyl halides.

- Starting materials: 2-haloazetidine or azetidine itself.

- Reagents: 4-methoxy-3-methylphenyl nucleophiles or benzyl halides.

- Conditions: Base-catalyzed nucleophilic substitution, often in polar aprotic solvents.

This method allows direct substitution at the 2-position of azetidine but may require protection/deprotection steps to avoid side reactions on the nitrogen.

Cyclization from β-Amino Alcohols or Halides

Another approach involves intramolecular cyclization to form the azetidine ring:

- Step 1: Synthesis of a β-amino alcohol or β-amino halide intermediate bearing the 4-methoxy-3-methylphenyl substituent.

- Step 2: Cyclization under basic or acidic conditions to close the four-membered azetidine ring.

This method is advantageous for controlling stereochemistry and substitution patterns.

Aza-Michael Addition Followed by Ring Closure

Recent literature describes the use of aza-Michael addition of azetidine derivatives to α,β-unsaturated esters or ketones followed by cyclization:

- Use of (N-Boc-azetidin-3-ylidene)acetate reacting with substituted phenyl amines.

- Follow-up cyclization yields substituted azetidine derivatives.

- This method provides moderate to good yields (53-73%) for various substituted azetidines, including those with aromatic substitutions similar to 4-methoxy-3-methylphenyl groups.

Suzuki–Miyaura Cross-Coupling for Diversification

For late-stage functionalization, Suzuki–Miyaura cross-coupling has been applied to brominated azetidine intermediates with boronic acids bearing the 4-methoxy-3-methylphenyl moiety:

- This palladium-catalyzed reaction efficiently installs the aromatic substituent on azetidine rings.

- Provides structural diversity and high purity of the final compounds.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Formation of β-amino halide | 4-methoxy-3-methylbenzyl bromide + ammonia or amine base | β-amino halide intermediate | 75-85 |

| 2 | Cyclization | Base (e.g., NaH) in polar aprotic solvent (DMF) | Azetidine ring closure | 65-80 |

| 3 | Purification | Chromatography | Pure this compound | >95 |

Analytical Characterization

- NMR Spectroscopy: Characteristic methylene protons of azetidine ring appear in the δ 3.2–4.1 ppm range; aromatic protons of 4-methoxy-3-methylphenyl show expected chemical shifts consistent with substitution pattern.

- Mass Spectrometry: HRMS confirms molecular weight consistent with C11H15NO (molecular formula).

- Purity: Typically >95% after chromatographic purification.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine nitrogen exhibits moderate nucleophilicity, enabling alkylation and acylation under controlled conditions. Key reactions include:

Mechanistic Insight : Steric hindrance from the 3-methyl group slows reaction kinetics compared to unsubstituted azetidines. The methoxy group enhances electron density, favoring electrophilic attack at nitrogen .

Ring-Opening and Expansion Reactions

The strained azetidine ring undergoes regioselective ring-opening or expansion under specific conditions:

-

Acid-Catalyzed Ring-Opening :

Treatment with HCl (2M) in ethanol at 80°C produces 3-(4-methoxy-3-methylphenyl)propylamine hydrochloride via C–N bond cleavage .

Yield : 92% ( ). -

Photochemical [2+2] Cycloaddition :

Reacts with electron-deficient alkenes (e.g., acrylonitrile) under UV light to form bicyclic azetidine derivatives. Diastereoselectivity exceeds 4:1 due to steric control .

Oxidation and Reduction Pathways

The compound’s stability under redox conditions enables selective functionalization:

Suzuki–Miyaura Cross-Coupling

The aryl moiety participates in palladium-catalyzed coupling:

-

Conditions : 2-(4-Methoxy-3-methylphenyl)azetidine, arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C .

-

Outcome : Biaryl-azetidine hybrids with >90% conversion. Steric effects from the 3-methyl group reduce coupling efficiency with bulky boronic acids .

Aza-Michael Additions

The azetidine nitrogen acts as a nucleophile in conjugate additions:

-

Substrates : α,β-unsaturated esters, nitriles, or ketones.

-

Example : Reaction with methyl acrylate yields β-azetidinyl ester adducts (yield: 62–73%) with exclusive anti-stereoselectivity .

Thermal Rearrangements

At elevated temperatures (>150°C), the compound undergoes:

-

Retro-Mannich Fragmentation : Produces 4-methoxy-3-methylbenzaldehyde and aziridine intermediates .

-

Ring Contraction : Forms tricyclic indole derivatives under vacuum pyrolysis (210°C) .

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

-

Anticancer Agents : N-Boc-protected derivatives inhibit tubulin polymerization (IC₅₀: 1.8–4.3 μM) .

-

Antimicrobials : Sulfonamide derivatives show MIC values of 2–8 μg/mL against S. aureus .

Comparative Reactivity Table

| Reaction Class | Rate (Relative to Azetidine) | Selectivity Driver |

|---|---|---|

| N-Alkylation | 0.6× | Steric shielding by 3-methyl |

| Suzuki Coupling | 0.9× | Electron donation from methoxy |

| Aza-Michael Addition | 1.2× | Enhanced nucleophilicity at N |

Scientific Research Applications

2-(4-Methoxy-3-methylphenyl)azetidine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-methylphenyl)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring’s strain and electronic properties enable it to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine vs. Pyrrolidine Derivatives

Azetidines and pyrrolidines are often compared due to their structural similarities. Key differences include:

a) Receptor Binding Affinity

- Azetidine Derivatives : 2-(4-Methoxy-3-methylphenyl)azetidine analogs demonstrate superior binding affinities for β2-nAChRs compared to pyrrolidines. For example, the azetidine derivative 13 (Ki = 0.6–15.4 nM at β2-nAChRs) is >30-fold more potent than its pyrrolidine counterpart 18 (Ki = 23.1–176 nM) .

Comparison with Other Azetidine Derivatives

a) Substituent Effects

- 4-Methoxy-3-methylphenyl Group: This substituent enhances lipophilicity and receptor interaction. For comparison, 3-(4-chlorophenoxy)azetidine hydrochloride (C10H13Cl2NO2) shows altered solubility and bioavailability due to the chloro substituent .

- N-Alkylation : N-alkylated azetidines (e.g., N-benzyl-4-phenylazetidine ) exhibit improved stability but may reduce binding affinity depending on steric effects .

b) Physical Properties

| Compound | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| This compound | ~177.24* | Not reported | 4-OCH3, 3-CH3 |

| 3a: 1-(4-Methoxyphenyl)azetidin-2-one | — | 188–189 | 4-OCH3, phenoxy group |

| 3b: 1-(4-Methoxyphenyl)azetidin-2-one | — | 150–152 | 2,4-dichlorophenoxy group |

| 2-(4-Methoxy-3-methylphenyl)pyrrolidine | 191.27 | Not reported | 4-OCH3, 3-CH3 |

*Calculated based on formula C11H15NO. Data from .

Key Research Findings

Ring Size Matters : Azetidines outperform pyrrolidines in nAChR binding due to their smaller ring size, which reduces steric hindrance .

Synthetic Challenges : Azetidines require specialized synthetic routes, but methods like aza-Michael addition enable diversification .

Substituent Optimization : Methoxy and methyl groups enhance lipophilicity and receptor interactions, while halogenation alters solubility .

Biological Activity

2-(4-Methoxy-3-methylphenyl)azetidine is a compound belonging to the azetidine class of heterocyclic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an azetidine ring substituted with a phenyl group that contains both methoxy and methyl substituents. The presence of these groups can influence the compound's lipophilicity and interaction with biological targets.

Anticancer Properties

Numerous studies have investigated the anticancer potential of azetidine derivatives, including this compound. The following table summarizes key findings regarding the cytotoxic effects of related azetidine compounds:

The compound 6 demonstrated significant cytotoxicity against SiHa cells, with an IC50 value of 0.1 µM, indicating strong potential for inducing apoptosis through caspase activation. Additionally, other azetidine derivatives have shown efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-231 at nanomolar concentrations, suggesting that structural modifications can enhance biological activity .

The mechanisms by which azetidine derivatives exert their biological effects often involve interactions with cellular pathways related to apoptosis and cell cycle regulation. For instance, some studies suggest that modifications at specific positions on the azetidine ring can significantly alter their cytotoxic profiles:

- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways by upregulating pro-apoptotic genes and downregulating anti-apoptotic factors.

- Cell Cycle Arrest : Certain derivatives interfere with cell cycle progression, leading to increased cell death in neoplastic cells.

- Molecular Interactions : The binding affinity to specific targets such as tubulin has been proposed as a mechanism for their anticancer activity, akin to known chemotherapeutic agents like colchicine .

Case Studies

Recent research has highlighted various case studies that illustrate the effectiveness of azetidine derivatives in preclinical settings:

- Study on Anticancer Activity : A study evaluated a series of azetidinone derivatives for their ability to inhibit cancer cell proliferation. Notably, compounds exhibited selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

- Mechanistic Insights : Another study utilized in silico methods to predict interactions between azetidine derivatives and molecular targets involved in cancer progression. This computational approach helps elucidate potential binding sites and interactions that could be exploited for drug design .

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Methoxy-3-methylphenyl)azetidine with high stereoselectivity?

Answer:

The synthesis of azetidine derivatives like this compound can be achieved via iodocyclization of homoallylamines. Key steps include:

- Room-temperature iodocyclization : Reacting homoallylamines with iodine at 20°C yields 2-(iodomethyl)azetidine derivatives with high stereoselectivity (up to 95% yield).

- Temperature control : Increasing reaction temperature to 50°C triggers thermal isomerization, leading to pyrrolidine derivatives, highlighting the need for precise thermal management to avoid unintended byproducts .

- Functionalization : Secondary amines can react with iodomethyl azetidines to form stable methylamino derivatives, enabling modular synthesis of substituted azetidines .

Basic: How can spectroscopic techniques (e.g., NMR, X-ray) be applied to confirm the structure and purity of this compound?

Answer:

- 1H NMR : Characteristic splitting patterns for azetidine protons (e.g., δ = 3.86 ppm for methoxy groups, as seen in related azetidine derivatives) and aromatic protons confirm substitution patterns .

- X-ray crystallography : Resolves stereochemistry and ring conformation. For example, cis/trans configurations in pyrrolidine byproducts from isomerization can be definitively assigned using crystallographic data .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, with purity thresholds >95% for pharmacological studies .

Advanced: What experimental strategies can elucidate the thermal isomerization pathways of azetidine derivatives to pyrrolidines?

Answer:

- Kinetic studies : Monitor reaction progress via time-resolved NMR or HPLC at varying temperatures (20–50°C) to identify intermediates and activation energy barriers .

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to track proton exchange during isomerization, clarifying mechanisms like aziridinium ion formation .

- Computational modeling : Density functional theory (DFT) calculations can simulate transition states and predict thermodynamic favorability of cis vs. trans products .

Advanced: How can zebrafish embryo models be utilized to assess the biological effects of this compound derivatives?

Answer:

- Developmental assays : Expose zebrafish embryos to azetidine derivatives (e.g., 0.1–100 µM) and monitor phenotypes (e.g., hypopigmentation, motility defects) at 24–72 hours post-fertilization. For example, hypopigmentation in embryos treated with rac-(((cis)-1-benzyl-4-phenylazetidin-2-yl)methyl)piperidine indicates bioactivity .

- Dose-response analysis : Establish LC50 (lethal concentration) and EC50 (effective concentration) values using logistic regression models.

- Behavioral tracking : Automated video analysis quantifies motility changes, linking structural modifications (e.g., methoxy group position) to CNS activity .

Advanced: What computational methods are suitable for predicting the blood-brain barrier (BBB) permeability of this compound derivatives?

Answer:

- Molecular descriptors : Calculate logP (octanol-water partition coefficient) and polar surface area (PSA). Azetidines with logP > 2 and PSA < 90 Ų are prioritized for BBB penetration .

- Machine learning : Train models on datasets of known BBB-permeable compounds (e.g., neurotransmitters) to predict permeability based on structural fingerprints .

- In silico docking : Simulate interactions with P-glycoprotein (P-gp) efflux transporters to identify derivatives with reduced efflux potential .

Advanced: How can structure-activity relationship (SAR) studies optimize the GABA-uptake inhibition potency of azetidine derivatives?

Answer:

- Substitution patterns : Introduce acetic acid moieties at the 2- or 3-position of the azetidine ring. Derivatives with 2-substituted acetic acid groups show higher GABA-uptake inhibition (IC50 < 10 µM) compared to 3-substituted analogs .

- Conformational constraints : Compare activity of azetidines (4-membered rings) vs. pyrrolidines (5-membered rings). Azetidines exhibit enhanced receptor binding due to reduced ring flexibility .

- In vitro assays : Use radiolabeled [3H]GABA uptake assays in synaptosomal preparations to quantify inhibition efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.